Methyl Gestodene
Description
Gestodene (17α-ethinyl-17β-hydroxy-18-methyl-4,15-estradien-3-one) is a third-generation synthetic progestogen used in combined oral contraceptives (COCs) due to its high potency and selectivity . It was developed to minimize androgenic and metabolic side effects while maintaining contraceptive efficacy. Gestodene exhibits structural modifications, including an 18-methyl group and a double bond at C-15, distinguishing it from earlier progestogens like levonorgestrel . Its pharmacokinetic advantages include high bioavailability (~100%) and direct activity without requiring metabolic activation, unlike prodrugs such as desogestrel .
Properties
CAS No. |
66452-30-0 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.464 |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-17-prop-1-ynyl-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O2/c1-3-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)4-2/h10,13-14,17-20,24H,4-9,12H2,1-2H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
InChI Key |
UKZKARZVAALBTM-ZCPXKWAGSA-N |
SMILES |
CCC12CCC3C(C1C=CC2(C#CC)O)CCC4=CC(=O)CCC34 |
Synonyms |
(17β)-13-Ethyl-17-hydroxy-17-(1-propynyl)-gona-4,15-dien-3-one |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from 18-Methyl-4-Estren-3,17-Dione
This five-step method, detailed in Thieme-Connect (2004), begins with the selective protection of the C-3 ketone as a cyclic ketal using 2,2-dimethyl-1,3-propanediol. The ketalization prevents undesired reactions at the C-3 position during subsequent steps.
Thermal Elimination to Form the 15,16 Double Bond
Heating the sulfoxide intermediate in xylene with triethylamine induces elimination, generating the 15,16 double bond. This reaction leverages the sulfoxide’s leaving group ability, producing the dienone system in 65% yield.
Ethynylation at C-17
Lithium acetylide-ethylenediamine complex reacts with the dienone to introduce the 17α-ethynyl group. The reaction proceeds at 0°C, achieving 94% yield due to the stabilized acetylide intermediate.
Deprotection and Final Purification
Hydrolysis of the ketal with hydrochloric acid in acetone restores the C-3 ketone, yielding gestodene. Recrystallization from hexane-acetone affords pharmaceutical-grade purity (90% yield).
Enol Ether Protection and One-Pot Ethynylation (EP2354150A1)
Early-Stage Double Bond Formation
This patent emphasizes introducing the 15,16 double bond early in the synthesis to avoid side reactions. Starting from 15-hydroxy-18-methyl-estr-4-en-3,17-dione, the C-3 ketone is protected as a methyl enol ether.
Acylation and Base-Mediated Elimination
Acylation of the C-15 hydroxyl group with acetic anhydride forms a labile ester. Treatment with a base (e.g., NaOH) induces β-elimination, generating the 15,16 double bond in situ. The one-pot reaction minimizes intermediate isolation, improving overall efficiency.
Ethynylation Under Mild Conditions
Ethynylmagnesium bromide reacts with the dienone intermediate at ambient temperature, avoiding the cryogenic conditions required in earlier methods. The Grignard reagent’s selectivity for the C-17 ketone ensures high regioselectivity.
Hydrolysis and Recrystallization
Final hydrolysis of the enol ether with dilute HCl restores the C-3 ketone. Recrystallization from cyclohexane-acetone mixtures yields gestodene with >98% purity.
Dibasic Alcohol Protection Strategy (CN105237605A)
Novel Protective Group Application
This Chinese patent employs dibasic alcohols (e.g., 1,3-propanediol derivatives) to protect the C-3 ketone. The bulkier alcohol enhances steric hindrance, reducing unwanted side reactions during subsequent steps.
Selective Protection and Acylation
Reaction of 13β-ethyl-15α-acetoxy-gonane-4-ene-3,17-dione with 2,2-dimethyl-1,3-propanediol in dioxane/HCl forms a stable ketal. The C-15 acetate remains intact, enabling direct ethynylation without intermediate deprotection.
Ethynylation and Deprotection
Lithium acetylide in tetrahydrofuran introduces the 17α-ethynyl group. Acidic hydrolysis removes both the ketal and acetate groups, yielding gestodene in 85% overall yield.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The Thieme-Connect method achieves 65% yield for the elimination step but requires cryogenic conditions for ethynylation. In contrast, EP2354150A1’s one-pot elimination and room-temperature ethynylation offer superior scalability (75% overall yield). The CN105237605A route balances yield (85%) and simplicity but necessitates specialized dibasic alcohols.
Chemical Reactions Analysis
Types of Reactions
Methyl Gestodene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Methyl Gestodene has several scientific research applications, including:
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceutical formulations and as a research tool in drug development.
Mechanism of Action
Methyl Gestodene exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor. Upon binding, it activates the receptor, leading to changes in gene expression that result in the inhibition of ovulation. It also has weak androgenic, antimineralocorticoid, and glucocorticoid activities . Additionally, this compound acts as a positive allosteric modulator of protease-activated receptor 1 (PAR1), enhancing platelet aggregation .
Comparison with Similar Compounds
Structural Comparison with Similar Progestogens
Gestodene shares a 19-norsteroid backbone with other progestogens but differs in substituents (Table 1):
| Compound | Structural Features | Generation |
|---|---|---|
| Gestodene | 18-methyl, C-15 double bond, 17α-ethinyl | Third |
| Levonorgestrel | 13β-ethyl, no C-15 double bond | Second |
| Desogestrel | 11-methylene group, prodrug metabolized to 3-keto-desogestrel (KDG) | Third |
| Norgestimate | 17α-acetoxy, 3-keto group | Third |
The 18-methyl and C-15 double bond in gestodene enhance its binding affinity to progesterone receptors while reducing androgenic activity .
Pharmacological Potency and Mechanisms
PAR1 Allosteric Modulation
Gestodene acts as a potent positive allosteric modulator (PAM) of protease-activated receptor 1 (PAR1), a thrombin receptor linked to platelet activation and thrombosis. Key findings:
- PAR1 Potency: At 10 μM, gestodene enhances PAR1 activity 1.6-fold vs. levonorgestrel and 1.5-fold vs. desogestrel .
- Mechanism : Gestodene binds to an allosteric site on PAR1 (residues Leu199, Pro368, Tyr371, Tyr372), increasing thrombin-induced platelet aggregation and intracellular calcium signaling .
- Clinical Impact: This potentiation correlates with a 2-fold higher risk of venous thromboembolism (VTE) compared to levonorgestrel-containing COCs .
Anti-Ovulatory Activity
Gestodene inhibits ovulation at lower doses (40 μg) than levonorgestrel (150–250 μg), reflecting its higher progestogenic potency .
Metabolic and Hemostatic Effects
Lipid and Carbohydrate Metabolism
- Lipid Profile: Gestodene COCs show neutral or favorable effects on HDL-C and LDL-C, contrasting with levonorgestrel’s neutral/negative impact .
- Carbohydrate Metabolism: No significant impairment of glucose tolerance, similar to desogestrel .
Coagulation and Fibrinolysis
- Procoagulant Effects : Gestodene enhances PAR1-mediated platelet aggregation (3.05-fold reduction in MaxA with PAR1-AP) and ERK1/2 phosphorylation, increasing thrombotic risk .
- Fibrinolytic Balance: Increased plasminogen activator inhibitor-1 (PAI-1) is offset by elevated tissue plasminogen activator (tPA), maintaining equilibrium .
Clinical Efficacy and Cycle Control
Contraceptive Effectiveness
- Pearl Index: 0.06–0.09 for gestodene/ethinylestradiol (EE) formulations, comparable to desogestrel/EE and superior to levonorgestrel/EE .
Cycle Regularity
- Spotting/Breakthrough Bleeding: Gestodene/EE users report 59% fewer spotting episodes vs. norethindrone triphasic COCs .
- Superiority: Monophasic gestodene/EE demonstrates better cycle control than desogestrel/EE and triphasic norgestimate/EE .
Venous Thromboembolism (VTE)
- Relative Risk: Gestodene COCs confer a 2.0–4.2× higher VTE risk vs. second-generation COCs (levonorgestrel) .
- Mechanistic Basis : PAR1 potentiation and increased platelet aggregation are key contributors .
Other Risks
- Hepatic Impact : Gestodene inhibits CYP3A4 via mechanism-based interactions, affecting drug metabolism .
Pharmacokinetics and Protein Binding
Bioavailability and Half-Life
- Absorption : Near-complete oral bioavailability (87–111%) .
- Half-Life : Biphasic elimination (1.5 h and 10–14 h) .
Protein Binding
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